5-Ethynylbenzo[b]thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6S |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
5-ethynyl-1-benzothiophene |
InChI |
InChI=1S/C10H6S/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-7H |
InChI Key |
WRAABNJSSJCLPD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)SC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethynylbenzo B Thiophene and Its Analogues
Strategies for Constructing the Benzo[b]thiophene Core
The benzo[b]thiophene nucleus is a prevalent scaffold in numerous biologically active compounds and functional materials. researchgate.netkfupm.edu.sa Consequently, a variety of synthetic methods for its construction have been developed over the years, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes. tandfonline.com
Cyclization reactions represent a fundamental approach to assembling the benzo[b]thiophene ring system. One classic method involves the oxidative cyclization of α-mercaptocinnamic acid using reagents like potassium ferricyanide (B76249) in an alkaline solution or iodine. chemicalbook.com Another strategy employs the cyclization of arylthioacetic acid in acetic anhydride, which initially yields 3-hydroxybenzo[b]thiophene that can be dehydroxylated to afford the parent benzo[b]thiophene. chemicalbook.com
More contemporary methods include iodine-promoted photocyclization. For instance, a new approach for creating fused benzo[b]thiophene derivatives has been developed based on the iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes. thieme-connect.com This photochemical strategy was found to be more efficient than oxidative coupling with iron(III) chloride or palladium-catalyzed intramolecular arylation for certain substrates. thieme-connect.com
Transition-metal catalysis offers powerful and versatile methods for synthesizing benzo[b]thiophenes. ingentaconnect.combenthamdirect.com These reactions often provide high efficiency and functional group tolerance. Palladium and rhodium catalysts are frequently employed in these transformations.
Palladium-catalyzed reactions are particularly common, such as the intramolecular arylation of C-H bonds in arylsulfanyl-containing substrates using catalysts like palladium acetate (B1210297) or bis(triphenylphosphine)palladium(II) dichloride. researchgate.net A Pd(II)-catalyzed reaction that combines Sonogashira cross-coupling with subsequent cyclization has been developed between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) to produce 2-substituted benzo[b]thiophenes in moderate to good yields. scispace.com
Rhodium catalysts have enabled novel three-component coupling reactions. For example, a Rh-catalyzed reaction of arylboronic acids, alkynes, and elemental sulfur has been developed to synthesize benzo[b]thiophene derivatives with high regioselectivity. researchgate.net This process involves a sequence of alkyne insertion, C-H bond activation, and sulfur atom transfer. researchgate.net
| Catalyst System | Substrates | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ or PdCl₂(PPh₃)₂ | Arylsulfanyl derivatives | Intramolecular C-H Arylation | Forms the thiophene (B33073) ring via C-S bond formation and C-H activation. | researchgate.net |
| Rh-catalyst | Arylboronic acid, alkyne, elemental sulfur (S₈) | Three-Component Coupling | High regioselectivity through sequential alkyne insertion, C-H activation, and sulfur transfer. | researchgate.net |
| Pd(II) catalyst | 2-Iodothiophenol, Phenylacetylene | Coupling-Cyclization | A Sonogashira-type coupling followed by intramolecular cyclization. | scispace.com |
| Ni-catalyst | Arenes with PIP directing group, disulfides | Directed C-H Thiolation | Forms a diaryl sulfide (B99878) intermediate for subsequent cyclization. | researchgate.net |
Electrophilic cyclization is an effective strategy for forming the benzo[b]thiophene ring, particularly for producing substituted variants. A notable example is the reaction of o-alkynyl thioanisoles with an electrophilic sulfur source. The use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt enables the electrophilic cyclization of o-alkynyl thioanisoles to yield 2,3-disubstituted benzo[b]thiophenes under moderate conditions. organic-chemistry.orgacs.org This method is advantageous as it tolerates various functional groups and proceeds at ambient temperature. acs.org
In some cases, synthesis can be promoted electrochemically. An approach for synthesizing benzo[b]thiophene-1,1-dioxides involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. nih.govrsc.org This method proceeds through a selective ipso-addition to form a quaternary spirocyclization intermediate, followed by an S-migration to yield the final product. nih.gov
Introduction of the Ethynyl (B1212043) Moiety at Position 5 or Related Aromatic Sites
Once the benzo[b]thiophene core is established, the next crucial step is the introduction of the ethynyl group. The electronic properties of the benzo[b]thiophene ring system influence the regioselectivity of this functionalization.
The Sonogashira coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp) bonds, making it the premier choice for introducing a terminal alkyne onto an aromatic ring. scispace.com The reaction typically involves the coupling of an aryl halide (or triflate) with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
To synthesize 5-ethynylbenzo[b]thiophene, a 5-halobenzo[b]thiophene (e.g., 5-bromobenzo[b]thiophene (B107969) or 5-iodobenzo[b]thiophene) is coupled with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection. The use of palladium catalysts is central to this transformation. researchgate.net For instance, a library of methyl sulfone-containing benzo[b]thiophenes was created by elaborating 3-iodobenzo[b]thiophenes using various palladium-catalyzed reactions, including Sonogashira coupling with terminal alkynes under microwave irradiation. nih.gov This demonstrates the robustness of the methodology for functionalizing the benzo[b]thiophene scaffold.
| Aryl Halide Substrate | Alkyne Partner | Catalyst System | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 3-Iodobenzo[b]thiophenes | Various terminal alkynes | Pd/Cu catalyst | Microwave irradiation | 3-Alkynylbenzo[b]thiophenes | nih.gov |
| 2-Iodothiophenol | Phenylacetylene | Pd(II) catalyst | Not specified | 2-Phenylbenzo[b]thiophene (via coupling-cyclization) | scispace.com |
| Iodoaromatic compounds | Phenylacetylene | PdCl₂(PPh₃)₂ | 55 °C, ionic liquid solvent | Aryl-alkynes | beilstein-journals.org |
| 2-Bromo-5-(4-methoxyphenyl)thiophene | 1-Ethynyl-2-(methylsulfanyl)benzene | Not specified | Not specified | Coupled thiophene-benzothiophene precursor | researchgate.net |
While the Sonogashira coupling is dominant, other strategies for C-C bond formation can be considered. One-step syntheses of benzo[b]thiophenes have been reported via the reaction of arynes with alkynyl sulfides, which represents a different mechanistic pathway to form the functionalized core structure in a single step. rsc.org Furthermore, the development of copper-catalyzed coupling reactions, while historically important for alkyne homocoupling (Glaser coupling), has also seen advancements for cross-coupling, although palladium-based systems remain more common for aryl halide-alkyne reactions due to their broader scope and milder conditions.
Direct Ethynylation Methods for Aromatic Systems
While direct C-H ethynylation of aromatic systems is an area of ongoing research, the most prevalent and reliable method for synthesizing this compound involves the cross-coupling of a halo-substituted benzo[b]thiophene with a terminal alkyne. The Sonogashira coupling reaction is the foremost methodology in this context. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between the sp²-hybridized carbon of an aryl halide and the sp-hybridized carbon of a terminal alkyne. wikipedia.org
The synthesis typically starts with a 5-halo-benzo[b]thiophene, such as 5-bromobenzo[b]thiophene or 5-iodobenzo[b]thiophene. The reactivity of the halide is crucial, with iodides being more reactive than bromides. wikipedia.org The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂ or Pd(OAc)₂, and requires a copper(I) co-catalyst, typically copper(I) iodide (CuI). wikipedia.orglibretexts.org An amine base, such as triethylamine (B128534) or diisopropylamine, is used to quench the hydrogen halide formed during the reaction and to facilitate the formation of the key copper(I) acetylide intermediate. wikipedia.org
A common approach involves using a protected alkyne, such as trimethylsilylacetylene, to prevent the unwanted homocoupling of the terminal alkyne (Glaser coupling). The trimethylsilyl (B98337) (TMS) protecting group can be easily removed under mild basic or fluoride-mediated conditions to yield the terminal alkyne, this compound.
Table 1: Typical Reaction Conditions for Sonogashira Coupling
| Parameter | Typical Conditions |
|---|---|
| Aryl Halide | 5-Iodobenzo[b]thiophene or 5-Bromobenzo[b]thiophene |
| Alkyne | Trimethylsilylacetylene |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | Copper(I) Iodide (CuI) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | Room Temperature to 80 °C |
Derivatization and Functionalization of this compound
The presence of both the ethynyl group and the benzo[b]thiophene core allows for a wide range of derivatization reactions, enabling the synthesis of complex molecules.
Chemical Modifications of the Ethynyl Group
The terminal alkyne functionality of this compound is highly versatile and can undergo several important transformations.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a cornerstone of "click chemistry," involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole. chemie-brunschwig.chtcichemicals.com This method is exceptionally reliable and proceeds under mild, often aqueous, conditions, making it ideal for creating complex molecular linkages. chemie-brunschwig.ch
Glaser and Hay Coupling: The terminal alkyne can undergo oxidative homocoupling to form a symmetrical 1,3-diyne, specifically 1,4-bis(benzo[b]thiophen-5-yl)buta-1,3-diyne. The Glaser coupling typically uses a copper(I) salt like CuCl with an oxidant such as oxygen. wikipedia.orgrsc.org A variation, the Hay coupling, employs a soluble catalytic complex of CuCl with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) in the presence of air. organic-chemistry.org
Hydration: In the presence of a mercury(II) salt catalyst in acidic aqueous media, the ethynyl group can undergo hydration. Following Markovnikov's rule, this reaction yields the corresponding methyl ketone, 5-acetylbenzo[b]thiophene.
Functionalization of the Benzo[b]thiophene Core
The benzo[b]thiophene nucleus itself can be functionalized, often with high regioselectivity.
Electrophilic Aromatic Substitution: The benzo[b]thiophene ring system is generally activated towards electrophilic attack. The thiophene ring is more reactive than the benzene (B151609) ring, with substitution occurring preferentially at the C2 or C3 position. chegg.com The specific outcome depends on the nature of the electrophile and the reaction conditions.
Directed Ortho-Lithiation: For functionalization of the benzene portion of the core, directed ortho-lithiation is a powerful strategy. acs.org A directing group at a position like C4 or C7 can direct a strong base, such as n-butyllithium or s-butyllithium, to deprotonate the adjacent ortho position. The resulting lithiated species can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a new substituent with high regiocontrol. acs.orgresearchgate.net For instance, a directing group at C4 could enable functionalization at C5, although the pre-existing ethynyl group would need to be compatible or protected. Conversely, to functionalize the C4 or C7 positions, one might start with a substituted precursor before introducing the ethynyl group.
Multi-Component Reactions for Complex Architectures
Multi-component reactions (MCRs) offer an efficient route to molecular complexity by combining three or more reactants in a single step. beilstein-journals.org The terminal alkyne of this compound makes it an ideal candidate for the Aldehyde-Alkyne-Amine (A³) coupling reaction. wikipedia.orgmdpi.com
In a typical A³ coupling, this compound would react with an aldehyde and a primary or secondary amine in the presence of a metal catalyst (often based on copper, silver, or gold) to generate a propargylamine (B41283) derivative. wikipedia.orgrsc.org This reaction forms one C-C bond and one C-N bond in a single operation, providing rapid access to complex amine-containing structures.
Optimization of Synthetic Routes for Yield and Selectivity
Optimizing the synthesis of this compound, particularly via the Sonogashira coupling, is critical for achieving high yields and purity. This optimization primarily involves the careful selection of the catalyst system.
Catalyst Systems and Ligand Effects
The efficiency of the palladium-catalyzed Sonogashira reaction is profoundly influenced by the choice of the palladium source, the presence of a copper co-catalyst, and the nature of the ligands coordinated to the palladium center. nih.gov
Palladium Source: Common palladium precursors include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. While Pd(PPh₃)₄ is a Pd(0) source and can enter the catalytic cycle directly, Pd(II) sources are often more stable and are reduced to the active Pd(0) species in situ. wikipedia.org
Copper Co-catalyst: The role of the copper(I) iodide co-catalyst is to react with the terminal alkyne to form a copper acetylide. This intermediate then undergoes transmetalation with the palladium complex, which is often the rate-determining step. wikipedia.org While "copper-free" Sonogashira protocols exist, they typically require more forcing conditions or specialized ligands. ucsb.edu
Ligand Effects: The ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center and modulate its reactivity. libretexts.org
Phosphine (B1218219) Ligands: Simple triphenylphosphine (B44618) (PPh₃) is widely used. However, for less reactive aryl halides like bromides or chlorides, more electron-rich and bulky phosphine ligands can significantly improve reaction rates and yields. libretexts.org Biarylphosphine ligands, such as XPhos, and indolylphosphines like cataCXium PIntb, have proven effective for coupling challenging heteroaryl bromides. nih.gov
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable complexes with palladium. They can often provide higher catalytic activity and stability than phosphine ligands, allowing for lower catalyst loadings and the coupling of unreactive aryl chlorides. wikipedia.org
The choice of ligand and catalyst system can be tailored to the specific halide (I, Br) on the benzo[b]thiophene core to maximize yield and minimize side reactions like alkyne homocoupling.
Table 2: Influence of Ligands on Sonogashira Coupling of Heteroaryl Halides
| Ligand Type | Example(s) | Characteristics & Applications |
|---|---|---|
| Simple Phosphines | Triphenylphosphine (PPh₃) | Standard, effective for aryl iodides. wikipedia.org |
| Bulky Biarylphosphines | XPhos | Electron-rich and bulky, enhances oxidative addition for aryl bromides. rsc.org |
| Indolylphosphines | cataCXium PIntb | Highly efficient for coupling activated and deactivated (hetero)aryl bromides. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | IPr | Strong σ-donors, form stable catalysts, effective for aryl bromides and chlorides. wikipedia.org |
Reaction Conditions and Solvent Effects
The Sonogashira coupling is the cornerstone for introducing the ethynyl moiety onto the benzo[b]thiophene scaffold. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine, which can also serve as the solvent. wikipedia.org The reaction is generally conducted under mild, anaerobic conditions, often at room temperature. wikipedia.orgorganic-chemistry.org
Key Reaction Components:
Palladium Catalyst: The reaction is catalyzed by a palladium(0) species. While Pd(PPh₃)₄ can be used directly, it is more common to generate the active catalyst in situ from palladium(II) precursors like dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). acs.orglibretexts.org The Pd(II) is reduced to Pd(0) in the reaction mixture by components such as an amine or a phosphine ligand. wikipedia.org
Copper(I) Co-catalyst: Copper(I) salts, most commonly copper(I) iodide (CuI), are used as a co-catalyst to increase the reaction rate. wikipedia.org The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a key activated species in the catalytic cycle. wikipedia.org However, the presence of copper can sometimes lead to the undesirable oxidative homocoupling of the alkyne. acs.org Consequently, numerous copper-free Sonogashira protocols have been developed. acs.orglucp.netucsb.edu
Base: A base is essential to neutralize the hydrogen halide (e.g., HBr, HI) that is formed as a byproduct of the coupling reaction. wikipedia.org Amines such as triethylamine (Et₃N) or diethylamine (B46881) are frequently used and can also function as the solvent. wikipedia.orgbeilstein-journals.org Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also employed, particularly in copper-free variations. wikipedia.orgucsb.edu
Solvent Effects: The choice of solvent significantly influences the rate, yield, and efficiency of the Sonogashira coupling. lucp.net A wide array of solvents, from nonpolar to polar aprotic and protic, have been investigated. lucp.net The solvent's polarity, dielectric constant, and solubility characteristics can affect the stability of catalysts and intermediates. lucp.net
While polar aprotic solvents like dimethylformamide (DMF) are very common in Sonogashira reactions, studies have shown that nonpolar solvents can sometimes provide better yields. lucp.netbeilstein-journals.org For example, one protocol for a copper-free Sonogashira coupling found toluene (B28343) to be the best solvent compared to polar options like DMF, THF, or acetonitrile, possibly because DMF could displace necessary ligands from the active palladium complex. lucp.net The development of more sustainable and environmentally benign reaction media has also gained attention. Cyrene™, a bio-derived solvent, has been shown to be an effective replacement for DMF in Sonogashira couplings. beilstein-journals.org Furthermore, reactions in aqueous media, sometimes facilitated by surfactants to create nanomicelles, have been successfully demonstrated, even at room temperature. ucsb.edu
| Solvent | Solvent Type | Typical Observations in Sonogashira Coupling | Reference |
|---|---|---|---|
| Triethylamine/Diethylamine | Amine/Base | Commonly used as both solvent and base; mild conditions. | wikipedia.org |
| Dimethylformamide (DMF) | Polar Aprotic | Widely used, but can sometimes slow reactions by ligand displacement. | lucp.net |
| Toluene | Nonpolar | Can provide higher yields than polar solvents in certain copper-free systems. | lucp.net |
| Tetrahydrofuran (THF) | Polar Aprotic | Commonly used solvent, though sometimes less effective than toluene or DMF. | lucp.net |
| Cyrene™ | Bio-derived Polar Aprotic | Effective and sustainable alternative to DMF. | beilstein-journals.org |
| Water | Polar Protic | Used in micellar catalysis systems for copper-free couplings at room temperature. | ucsb.edu |
Regioselective Synthesis of Isomeric Ethynylbenzo[b]thiophenes
The synthesis of a specific isomer, such as this compound, is not determined by the Sonogashira coupling itself, but rather by the regioselective synthesis of the required halogenated precursor (e.g., 5-bromobenzo[b]thiophene or 5-iodobenzo[b]thiophene). The Sonogashira reaction then serves to replace the halogen atom with the ethynyl group. Therefore, controlling the position of the substituent relies on synthetic routes that can selectively functionalize the benzo[b]thiophene core.
Several methodologies exist for the regioselective construction and functionalization of the benzo[b]thiophene skeleton:
Electrophilic Cyclization of 2-Alkynylthioanisoles: This is a powerful and widely used method for constructing the benzo[b]thiophene ring. dntb.gov.uaresearchgate.netresearchgate.net The substitution pattern on the final benzo[b]thiophene is dictated by the substituents on the initial aryl ring of the 2-alkynylthioanisole. For instance, to synthesize a 5-substituted benzo[b]thiophene, one would start with a para-substituted thioanisole (B89551). The subsequent electrophilic cyclization, often using iodine (I₂) or other electrophiles, typically yields a 3-halobenzo[b]thiophene. researchgate.netresearchgate.netnih.gov This 3-halo product can then be further functionalized. To obtain a 5-ethynyl derivative, the strategy would involve starting with a 4-bromo- or 4-iodo-substituted thioanisole, performing the cyclization, and then carrying out two sequential cross-coupling reactions.
Palladium-Catalyzed Annulation and Coupling: Rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have been developed to produce benzo[b]thiophenes with high regioselectivity. researchgate.net Similarly, palladium-catalyzed coupling of o-iodothioanisoles with terminal alkynes, followed by electrophilic cyclization, provides a general route to 2,3-disubstituted benzo[b]thiophenes. nih.gov
Combined Ortho-Lithiation and Halocyclization: This strategy provides access to regioselectively functionalized benzo[b]thiophenes. researchgate.net By starting with a substituted O-aryl carbamate, directed ortho-lithiation can introduce a functional group adjacent to the oxygen. Conversion to a thioanisole followed by electrophilic halocyclization allows for the synthesis of specifically substituted halobenzothiophenes, which are ideal precursors for cross-coupling reactions. researchgate.net
The following table illustrates a conceptual pathway for the regioselective synthesis of different ethynylbenzo[b]thiophene isomers, highlighting the importance of the precursor's substitution pattern.
| Target Isomer | Key Precursor | General Synthetic Strategy |
|---|---|---|
| 3-Ethynylbenzo[b]thiophene | Benzo[b]thiophene | 1. Electrophilic halogenation (e.g., with I₂ or NBS) at the 3-position. 2. Sonogashira coupling of the resulting 3-halobenzo[b]thiophene. |
| This compound | 5-Bromo- or 5-Iodobenzo[b]thiophene | 1. Synthesize the 5-halobenzo[b]thiophene precursor (e.g., via cyclization of a p-halothiophenol derivative). 2. Sonogashira coupling of the 5-halobenzo[b]thiophene. |
| 2-Ethynylbenzo[b]thiophene | 2-Halobenzo[b]thiophene | 1. Synthesize the 2-halobenzo[b]thiophene (e.g., via lithiation and quenching with a halogen source). 2. Sonogashira coupling of the 2-halobenzo[b]thiophene. |
| 2,5-Diethynylbenzo[b]thiophene | 2,5-Dihalobenzo[b]thiophene | 1. Synthesize the 2,5-dihalobenzo[b]thiophene precursor. 2. Double Sonogashira coupling reaction. |
Advanced Spectroscopic Characterization and Structural Elucidation of Ethynylbenzo B Thiophene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 5-Ethynylbenzo[b]thiophene can be determined.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzo[b]thiophene core and the terminal alkyne proton. The aromatic protons typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts are influenced by the substitution pattern and the electronic environment. For instance, protons on the thiophene (B33073) ring of the benzo[b]thiophene system can be distinguished from those on the benzene (B151609) ring.
The terminal alkyne proton is anticipated to appear as a sharp singlet, typically in the range of δ 3.0-3.5 ppm. This relatively upfield shift, compared to aromatic protons, is a characteristic feature of acetylenic protons. The precise chemical shift can provide insights into the electronic effects of the benzo[b]thiophene moiety on the ethynyl (B1212043) group.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | 7.4 - 7.6 | d |
| H-3 | 7.2 - 7.4 | d |
| H-4 | 7.9 - 8.1 | d |
| H-6 | 7.5 - 7.7 | dd |
| H-7 | 7.8 - 8.0 | d |
Note: These are predicted values based on known data for similar benzo[b]thiophene derivatives and may vary slightly in experimental conditions.
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The aromatic carbons of the benzo[b]thiophene ring are expected to resonate in the δ 120-145 ppm region. The chemical shifts of the quaternary carbons, particularly those at the ring fusion and the point of ethynyl substitution, are of significant diagnostic value.
The two sp-hybridized carbons of the ethynyl group will exhibit characteristic signals. The terminal, proton-bearing alkyne carbon typically appears in the δ 75-85 ppm range, while the carbon attached to the benzo[b]thiophene ring is expected to be slightly more downfield, in the δ 85-95 ppm region.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 125 - 128 |
| C-3 | 122 - 125 |
| C-3a | 139 - 142 |
| C-4 | 120 - 123 |
| C-5 | 130 - 133 |
| C-6 | 124 - 127 |
| C-7 | 123 - 126 |
| C-7a | 138 - 141 |
| C≡CH | 80 - 85 |
Note: These are predicted values and are subject to solvent and other experimental effects.
A COSY spectrum would reveal the connectivity between adjacent protons in the aromatic system, allowing for the unambiguous assignment of the H-2/H-3, and H-4, H-6, and H-7 protons on the benzo[b]thiophene ring. The absence of cross-peaks for the alkyne proton would confirm its isolated nature.
An HSQC experiment correlates directly bonded proton and carbon atoms. This technique is instrumental in assigning the chemical shifts of the protonated carbons in the molecule, linking the data from the ¹H and ¹³C NMR spectra. For instance, the signal of the alkyne proton would correlate with the signal of the terminal alkyne carbon, confirming their direct bond.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The presence of the ethynyl group in this compound gives rise to two highly characteristic absorption bands in the IR spectrum. The terminal C≡C-H stretching vibration is expected to appear as a sharp, strong band in the region of 3300-3250 cm⁻¹. nih.gov The C≡C triple bond stretching vibration typically results in a weaker, sharp absorption in the 2150-2100 cm⁻¹ range. nih.gov The intensity of this band can be influenced by the symmetry of the molecule; in terminal alkynes, it is generally observable.
Table 3: Characteristic IR Frequencies for the Ethynyl Group
| Functional Group | Vibration | Typical Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| ≡C-H | Stretch | 3300 - 3250 | Strong, Sharp |
The benzo[b]thiophene ring system exhibits a series of characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. nii.ac.jp The aromatic C=C ring stretching vibrations usually appear as a group of bands in the 1600-1450 cm⁻¹ range. nii.ac.jp The specific pattern and position of these bands can be diagnostic of the substitution pattern on the aromatic rings. Furthermore, C-S stretching vibrations associated with the thiophene ring can be found in the fingerprint region, typically between 850 and 600 cm⁻¹. beilstein-journals.org
Table 4: Characteristic IR Frequencies for the Benzo[b]thiophene Ring
| Functional Group | Vibration | Typical Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aromatic C=C | Ring Stretch | 1600 - 1450 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a critical analytical tool for the characterization of benzo[b]thiophene derivatives, enabling the determination of molecular weights and offering insights into their structural composition through controlled fragmentation. Techniques such as electron ionization (EI) and electrospray ionization (ESI) are commonly employed to generate ions from the analyte molecules. The resulting mass-to-charge ratio (m/z) of the molecular ion provides the exact molecular weight of the compound. Further analysis of the fragmentation patterns helps in confirming the core structure and identifying the nature and position of various substituents on the benzo[b]thiophene scaffold.
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of a compound. Unlike nominal mass spectrometry, HRMS can measure the m/z ratio to several decimal places, which allows for the calculation of a precise molecular formula. This high level of accuracy is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars).
In the analysis of newly synthesized benzo[b]thiophene derivatives, HRMS is used to confirm that the elemental composition of the product matches the expected molecular formula. mdpi.com For instance, ESI-HRMS spectra are often recorded using advanced instruments like an LTQ Orbitrap mass spectrometer, which can achieve resolutions exceeding 240,000. mdpi.com This level of precision provides strong evidence for the successful synthesis and purity of the target molecule, including derivatives of this compound.
Below is a table detailing typical instrumental parameters for acquiring HRMS data for benzo[b]thiophene derivatives. mdpi.com
| Parameter | Typical Value |
| Ionization Source | ESI (Electrospray Ionization) |
| Mass Analyzer | Orbitrap |
| Mass Range (m/z) | 100–1500 |
| Resolution | 240,000 |
| Infusion Flow Rate | 5.00 μL/min |
| Spray Voltage | 3500 V |
| Capillary Temperature | 275 °C |
| Sheath Gas | 5–10 (arbitrary units) |
| Auxiliary Gas | 3 (arbitrary units) |
Fragmentation Pathways of this compound and its Derivatives
The fragmentation of benzo[b]thiophene derivatives under electron impact (EI) or collision-induced dissociation (CID) provides characteristic patterns that are vital for structural elucidation. While specific fragmentation data for this compound is not extensively detailed in the available literature, the pathways can be inferred from studies on related structures.
Studies on benzo[b]thiophene-2,5-dicarbonyldichlorides show that characteristic fragment ions arise from the cleavage of the carbon-chlorine (C-Cl) bond. nih.gov For more complex derivatives, such as benzo[b]thienyl dianilides, the dominant fragmentation occurs via the cleavage of the C-N amide bond. nih.gov
For this compound, the fragmentation pathways would likely be initiated by the ionization of the molecule to form a molecular ion (M⁺˙). Subsequent fragmentation could proceed through several key pathways:
Loss of Acetylene (B1199291) (H₂C₂): A common fragmentation for ethynyl-substituted aromatic compounds is the loss of a neutral acetylene molecule, which would result in a fragment ion with an m/z corresponding to [M-26].
Loss of Ethynyl Radical (HC₂•): Cleavage of the bond between the benzo[b]thiophene ring and the ethynyl group would lead to the loss of an ethynyl radical, producing a benzo[b]thienyl cation at m/z corresponding to [M-25].
Ring Fragmentation: The stable benzo[b]thiophene ring system itself can undergo fragmentation, often involving the loss of sulfur (S) or thioformaldehyde (B1214467) (H₂CS), leading to characteristic lower-mass ions.
The analysis of these pathways, often supported by high-resolution measurements to confirm the composition of each fragment, allows for the definitive structural confirmation of the parent molecule and its derivatives. researchgate.net
X-ray Diffraction Studies for Solid-State Structural Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique provides detailed information about bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of a molecule. For benzo[b]thiophene derivatives, XRD studies are crucial for understanding the planarity of the ring system and the spatial orientation of its substituents.
Crystal Structure Analysis and Molecular Packing
Crystal structure analysis reveals how individual molecules of a benzo[b]thiophene derivative are arranged in the crystal lattice. This molecular packing is governed by a network of intermolecular interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces.
In the crystal structures of various benzo[b]thiophene derivatives, the core bicyclic ring system is typically found to be essentially planar. nih.govresearchgate.net The packing of these molecules in the crystal can be influenced by substituents. For example, in some sulfonyl derivatives of benzothiophene (B83047), the crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonds, which link molecules into chains. researchgate.net Other observed interactions include C—H⋯π interactions, where a hydrogen atom on one molecule interacts with the π-system of an adjacent molecule. nih.gov The presence or absence of significant π–π stacking interactions, characterized by the distance between the centroids of aromatic rings, is also a key feature of the molecular packing. nih.gov
The following table presents example crystallographic data for a related benzothiophene derivative, illustrating the type of information obtained from an XRD study. nih.gov
Crystallographic Data for (E)-N-(5-fluoro-2-vinylphenyl)-N-(prop-2-yn-1-yl)benzo[b]thiophene-2-sulfonamide
| Parameter | Value |
| Chemical Formula | C₂₀H₁₄FNO₂S₂ |
| Formula Weight | 399.45 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.1936 (4) |
| b (Å) | 8.3567 (2) |
| c (Å) | 15.6262 (4) |
| β (°) | 100.193 (1) |
| Volume (ų) | 1823.51 (8) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.456 |
Conformational Analysis in the Crystalline State
While the benzo[b]thiophene core is rigid and planar, the substituents attached to it can often adopt various conformations. X-ray diffraction provides a snapshot of the molecule's preferred conformation in the crystalline state. This is described by dihedral angles, which define the rotational position of substituents relative to the ring system.
For example, in studies of benzoyl-substituted benzo[b]thiophenes, the orientation of the benzoyl group relative to the heterocyclic ring is of interest. rsc.org Analysis of the crystal structure of a 2-benzoylbenzo[b]thiophene derivative revealed that the S,O-cis conformation was more abundant in the equilibrium mixture of two nearly planar conformers. rsc.org In contrast, 3-substituted analogues may predominantly adopt an X,O-trans conformation. rsc.org
Furthermore, XRD can reveal subtle deviations from planarity and the conformation of non-aromatic rings if they are part of the derivative's structure. For instance, in one complex derivative containing a dihydropyridine (B1217469) ring fused to the benzothiophene system, the dihydropyridine ring was found to adopt a screw–boat conformation. researchgate.net The dihedral angle between the plane of the benzothiophene ring system and attached phenyl rings is another critical conformational parameter determined from XRD data. nih.govresearchgate.net
Theoretical and Computational Investigations of 5 Ethynylbenzo B Thiophene Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations
Density Functional Theory is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov Calculations for 5-Ethynylbenzo[b]thiophene would provide fundamental insights into its geometry, orbital energies, and inherent reactivity.
Geometry Optimization and Molecular ConformationsThis section would present the most stable three-dimensional structure of this compound as predicted by DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p).nih.govThe primary output would be a data table listing key optimized geometrical parameters, including:
Bond Lengths (in Ångströms, Å): Distances between adjacent atoms (e.g., C-C, C-S, C-H, C≡C). This would reveal the degree of bond alternation and conjugation within the benzothiophene (B83047) core and the ethynyl (B1212043) substituent.
Bond Angles (in degrees, °): Angles formed by three consecutive atoms, defining the molecule's shape and steric environment.
Dihedral Angles (in degrees, °): Torsional angles describing the orientation of different parts of the molecule, which would confirm its planarity.
Without specific studies, a table of these values cannot be generated.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO)The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior and its potential in optoelectronic applications.nih.govThis subsection would feature:
Visualization of Orbitals: Plots of the HOMO and LUMO electron density distributions, showing where these orbitals are localized. For a molecule like this compound, the HOMO and LUMO are expected to be π-orbitals distributed across the conjugated system.
Energy Data Table: A table presenting the calculated energies of the HOMO and LUMO in electron volts (eV) and the resulting HOMO-LUMO energy gap (ΔE). This energy gap is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. nih.gov
Interactive Data Table: Hypothetical Frontier Orbital Energies This table is for illustrative purposes only and does not represent actual calculated data for this compound.
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO | (Data Not Available) |
| HOMO | (Data Not Available) |
| Energy Gap (ΔE) | (Data Not Available) |
Global and Local Reactivity DescriptorsConceptual DFT provides descriptors that quantify the global and local reactivity of a molecule.nih.govnih.govThese parameters are derived from the HOMO and LUMO energies and help predict how the molecule will interact in chemical reactions.
Global Descriptors: These describe the reactivity of the molecule as a whole. A data table would list values for:
Ionization Potential (I): Energy required to remove an electron.
Electron Affinity (A): Energy released when an electron is added.
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution. nih.gov
Global Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the ability to accept electrons.
Local Descriptors: Fukui functions would be calculated to identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is the standard method for studying the behavior of molecules in their electronically excited states and for simulating their spectroscopic properties. derpharmachemica.com
Simulation of UV-Vis Absorption and Emission SpectraThis section would present the simulated ultraviolet-visible (UV-Vis) absorption spectrum of this compound, which predicts how the molecule interacts with light.mdpi.com
Spectral Plot: A graph showing absorption intensity versus wavelength.
Data Table of Electronic Transitions: A table detailing the key transitions, including:
Maximum Absorption Wavelength (λmax in nm): The wavelength of light most strongly absorbed.
Excitation Energy (in eV): The energy difference between the ground and excited state.
Oscillator Strength (f): A dimensionless quantity representing the probability of a given electronic transition.
Orbital Contributions: The primary orbitals involved in the transition (e.g., HOMO → LUMO).
Interactive Data Table: Hypothetical UV-Vis Absorption Data This table is for illustrative purposes only and does not represent actual calculated data for this compound.
| Transition | Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | (Data Not Available) | (Data Not Available) | (Data Not Available) |
Similarly, the fluorescence emission spectrum could be simulated by first optimizing the geometry of the first singlet excited state (S₁).
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions. For a molecule like this compound, understanding its formation and subsequent transformations at a molecular level is crucial for optimizing synthetic routes and predicting its chemical behavior.
Transition State Analysis for Key Synthetic Steps
Structure-Property Relationship (SPR) Modeling
Structure-Property Relationship (SPR) modeling aims to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. For this compound, this approach can be used to predict its properties and guide the design of new molecules with desired characteristics.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies utilize statistical methods to create mathematical models that relate the molecular structure to a specific property. For this compound, QSPR models could be developed to predict properties such as its electronic absorption and emission spectra, solubility, or reactivity. These models are built using a dataset of related compounds with known properties and a set of calculated molecular descriptors that encode structural information. Although no specific QSPR studies on this compound were found, similar studies on other benzothiophene derivatives have been conducted to predict various activities. researchgate.netscienceopen.com These studies often reveal that descriptors related to steric and electronic properties are crucial in determining the compound's behavior. researchgate.net
Rational Design Principles Based on Computational Insights
The insights gained from computational studies on the electronic structure and reactivity of this compound can be harnessed for the rational design of new materials. For example, by understanding how the ethynyl group and the benzothiophene core influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can systematically modify the structure to tune its electronic and optical properties. This is particularly relevant in the design of organic semiconductors and fluorescent materials. Computational insights can guide the placement of electron-donating or electron-withdrawing groups on the benzothiophene ring to achieve desired energy levels and charge transport properties, a strategy that has been effectively used in the design of novel organic electronic materials. rsc.org
Below is a table summarizing the types of computational data that would be generated in a theoretical investigation of this compound.
| Computational Method | Investigated Property | Significance |
| Density Functional Theory (DFT) | Optimized molecular geometry | Provides the most stable 3D structure of the molecule. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Predicts how the molecule interacts with light. |
| Transition State Search Algorithms | Transition state geometries and energies | Elucidates the mechanism and kinetics of chemical reactions. |
| QSPR Modeling | Correlation of structure with properties | Enables prediction of properties for new, unsynthesized molecules. |
Chemical Transformations and Reactivity of 5 Ethynylbenzo B Thiophene Core and Ethynyl Moiety
Reactions Involving the Ethynyl (B1212043) Group
The carbon-carbon triple bond of the ethynyl group is an electron-rich region, making it a versatile handle for a variety of addition and coupling reactions. Its terminal position provides a reactive C-H bond that can also be exploited in specific synthetic transformations.
Oxidation Reactions and Formation of Carbonyl Derivatives
The ethynyl group of 5-Ethynylbenzo[b]thiophene can be oxidized under different conditions to yield various carbonyl-containing compounds. The nature of the product is highly dependent on the oxidizing agent employed.
Strong oxidative cleavage of the terminal alkyne can be achieved using reagents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comlibretexts.org This reaction breaks the carbon-carbon triple bond entirely. The internal alkyne carbon is oxidized to a carboxylic acid, while the terminal carbon is converted to carbon dioxide. masterorganicchemistry.com Applying this to this compound would result in the formation of benzo[b]thiophene-5-carboxylic acid.
Milder oxidation conditions can be used to form a diketone without cleaving the carbon-carbon bond. For instance, reaction with a neutral solution of potassium permanganate can convert the alkyne into a vicinal dicarbonyl derivative, specifically 1-(benzo[b]thiophen-5-yl)ethane-1,2-dione. libretexts.orglibretexts.org
| Reagent(s) | Product | Type of Transformation |
| 1. O₃ (Ozone)2. H₂O | Benzo[b]thiophene-5-carboxylic acid (+ CO₂) | Oxidative Cleavage |
| KMnO₄, KOH, H₂O (strong) | Benzo[b]thiophene-5-carboxylic acid (+ CO₂) | Oxidative Cleavage |
| KMnO₄, H₂O (neutral, gentle) | 1-(Benzo[b]thiophen-5-yl)ethane-1,2-dione | Dicarbonyl Formation |
Cycloaddition Reactions (e.g., Click Chemistry) for Polymer and Complex Molecule Synthesis
The terminal alkyne of this compound is an excellent substrate for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, notably palladium-catalyzed cross-coupling reactions and Huisgen 1,3-dipolar cycloadditions.
Sonogashira Coupling: This cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. scispace.comresearchgate.net this compound can be used as the alkyne component in this reaction to synthesize more complex, conjugated systems. For polymer synthesis, this reaction is particularly valuable. For example, the polymerization of a monomer containing both a bromo and an ethynyl group, or the co-polymerization of a di-bromo-benzo[b]thiophene derivative with a di-ethynyl-aromatic compound, can produce conjugated polymers with tailored electronic and optical properties for applications in materials science. nih.gov
Azide-Alkyne Cycloaddition (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction between a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govbeilstein-journals.org This reaction, a cornerstone of "click chemistry," is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. beilstein-journals.orgbeilstein-journals.org The ethynyl group on this compound can react with any organic azide (R-N₃) to link the benzo[b]thiophene moiety to another molecule via the triazole bridge, a common strategy in medicinal chemistry and materials science for creating complex molecular architectures. nih.gov
| Reaction Name | Reactants | Product | Significance |
| Sonogashira Coupling | This compound + Aryl/Vinyl Halide | Aryl/Vinyl-substituted alkyne | C-C bond formation, synthesis of conjugated systems and polymers. scispace.com |
| Azide-Alkyne Cycloaddition | This compound + Organic Azide (R-N₃) | 5-(1-(R)-1H-1,2,3-triazol-4-yl)benzo[b]thiophene | Forms stable triazole linkage, used in drug discovery and materials science. nih.govbeilstein-journals.org |
Hydration and Other Nucleophilic Additions to the Alkyne
The triple bond of the ethynyl group is susceptible to the nucleophilic addition of water (hydration), which ultimately yields a carbonyl compound. The regioselectivity of this addition is governed by the reaction conditions.
Markovnikov Hydration: In the presence of aqueous sulfuric acid (H₂SO₄) and a mercury(II) sulfate (B86663) (HgSO₄) catalyst, water adds across the triple bond according to Markovnikov's rule. The initial product is an enol intermediate where the hydroxyl group is attached to the more substituted carbon. This enol is unstable and rapidly tautomerizes to its more stable keto form. For this compound, this reaction yields 5-Acetylbenzo[b]thiophene.
Anti-Markovnikov Hydration: The hydroboration-oxidation reaction provides a method for the anti-Markovnikov hydration of a terminal alkyne. chemistrysteps.com The first step involves the addition of a sterically hindered borane, such as disiamylborane (B86530) or 9-BBN, across the triple bond, with the boron atom adding to the terminal carbon. chemistrysteps.comkhanacademy.org In the second step, oxidation with hydrogen peroxide (H₂O₂) and a base replaces the boron atom with a hydroxyl group. chemistrysteps.com This creates an enol that tautomerizes to the corresponding aldehyde, in this case, (Benzo[b]thiophen-5-yl)acetaldehyde.
| Reagent(s) | Regioselectivity | Product |
| H₂O, H₂SO₄, HgSO₄ | Markovnikov | 5-Acetylbenzo[b]thiophene |
| 1. Disiamylborane or 9-BBN2. H₂O₂, NaOH | Anti-Markovnikov | (Benzo[b]thiophen-5-yl)acetaldehyde |
Reactivity of the Benzo[b]thiophene Ring System
Electrophilic Aromatic Substitution Patterns
The benzo[b]thiophene ring is a π-electron-rich system and is activated towards electrophilic attack. researchgate.net The thiophene (B33073) portion of the molecule is generally more reactive than the benzene (B151609) portion. chegg.com Extensive studies on the parent benzo[b]thiophene molecule have shown that electrophilic substitution occurs preferentially at the C3 position (the β-position of the thiophene ring). researchgate.netcdnsciencepub.com The general order of positional reactivity for electrophilic attack is 3 > 2 > 6 > 5 > 4 > 7. researchgate.net
The presence of the ethynyl group at the C5 position influences this pattern. An ethynyl group is considered to be an electron-withdrawing and deactivating substituent due to the sp-hybridization of its carbon atoms. youtube.com In electrophilic aromatic substitution, such groups typically direct incoming electrophiles to the meta position. youtube.comyoutube.com
Therefore, for substitution on the benzene portion of the ring system, the C5-ethynyl group would deactivate the ring and direct electrophiles to the C4 and C6 positions. However, given the inherently higher nucleophilicity of the thiophene ring compared to the deactivated benzene ring, electrophilic attack is still most likely to occur on the thiophene moiety. researchgate.netchegg.com The electronic effect of the C5 substituent on the C2 and C3 positions is attenuated by distance. Consequently, the intrinsic preference for substitution at the C3 position is expected to dominate, making it the most probable site for electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) on the this compound molecule.
Nucleophilic Aromatic Substitution (SNAr) Considerations
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.comlibretexts.org
For the this compound core to undergo SNAr, several factors must be considered. The benzothiophene (B83047) ring system itself is electron-rich and generally not predisposed to nucleophilic attack unless activated. wikipedia.orglibretexts.org The ethynyl group at the 5-position is considered to be a weak electron-withdrawing group, which does not sufficiently activate the ring for SNAr with common nucleophiles. Therefore, for a successful SNAr reaction on this scaffold, a good leaving group (such as a halide) would need to be present on the ring, and the reaction would likely require forcing conditions or the introduction of additional, more potent electron-withdrawing groups. nih.gov For instance, studies on thiophene derivatives show that SNAr reactions are favorable when the ring contains groups like nitro or cyano substituents. nih.gov While direct SNAr on this compound is challenging, a related transition-metal-free synthesis of benzothiophenes from o-halovinylbenzenes and potassium sulfide (B99878) proceeds via a direct SNAr-type mechanism, highlighting that under specific substrate and reaction conditions, this pathway is viable for forming the core structure. organic-chemistry.org
Radical Reactions and Polymerization Initiatives
The ethynyl moiety of this compound is susceptible to radical reactions. The terminal alkyne can undergo radical addition, which can initiate polymerization processes. The synthesis of thiophene-based conjugated polymers is a significant area of research due to their applications in organic electronics. nih.govnih.gov
Polymerization of ethynyl-containing aromatic compounds can be initiated thermally or through chemical initiators, leading to the formation of conjugated polymers. For this compound, such polymerization would result in a polymer with a polyacetylene backbone and pendant benzothiophene units. The properties of the resulting polymer, such as conductivity and solubility, would be influenced by the rigid benzothiophene side chains. While specific studies on the radical polymerization of this compound are not prevalent, the general reactivity of terminal alkynes and the extensive research into thiophene-containing polymers suggest this is a feasible transformation. nih.govmdpi.com For example, photoredox-catalyzed cascade annulations involving alkynylthioanisoles demonstrate the utility of radical pathways in constructing benzothiophene systems. dntb.gov.ua
Transition Metal-Catalyzed Transformations
Transition metal catalysis is a cornerstone for the functionalization of aromatic and heteroaromatic compounds, including benzothiophene derivatives. kfupm.edu.saresearchgate.net The this compound molecule offers two key sites for such transformations: the C-H bonds on the aromatic core and the terminal alkyne group.
Further Cross-Coupling Reactions (e.g., Heck, Suzuki, Stille, Sonogashira)
The terminal alkyne of this compound is an excellent substrate for various cross-coupling reactions, most notably the Sonogashira coupling, which pairs terminal alkynes with aryl or vinyl halides. acs.org Furthermore, if a halide is introduced onto the benzothiophene core (e.g., at the 2- or 3-position), it opens the door to other powerful C-C bond-forming reactions like the Suzuki, Heck, and Stille couplings. masterorganicchemistry.comyoutube.com
Suzuki Coupling: This reaction pairs an organoboron compound with an organohalide. A hypothetical 2-bromo-5-ethynylbenzo[b]thiophene could be coupled with various aryl boronic acids to introduce diverse substituents at the 2-position. d-nb.infonih.gov The synthesis of 2,5-disubstituted thiophene polymers via Suzuki polycondensation highlights the utility of this reaction for creating complex conjugated materials. nih.gov
Heck Reaction: This reaction forms a C-C bond between an alkene and an organohalide. masterorganicchemistry.com A halogenated this compound could react with various alkenes to append vinyl groups, further extending the conjugation of the system.
Stille Coupling: This reaction utilizes an organotin reagent to couple with an organohalide. It is widely used in the synthesis of conjugated polymers, including those based on benzodithiophene and thiophene units. researchgate.net
Sonogashira Coupling: The ethynyl group itself can be directly coupled with aryl or vinyl halides. For instance, coupling this compound with a dihalobenzene could lead to the formation of dimers or polymers linked by an alkyne-arene-alkyne bridge. This reaction is fundamental in synthesizing ethynylene-thiophene based alternating polymers. mdpi.comnih.gov
| Coupling Reaction | Reactants | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki | Halogenated this compound + Arylboronic acid | Pd(PPh₃)₄ + Base (e.g., K₃PO₄) | Aryl-substituted this compound |
| Heck | Halogenated this compound + Alkene | Pd(OAc)₂ + Ligand (e.g., PPh₃) | Vinyl-substituted this compound |
| Stille | Halogenated this compound + Organostannane | Pd(PPh₃)₄ | Aryl/Vinyl-substituted this compound |
| Sonogashira | This compound + Aryl/Vinyl Halide | PdCl₂(PPh₃)₂ + CuI + Amine Base | Aryl/Vinyl-alkynylbenzo[b]thiophene |
C-H Activation and Functionalization Strategies
Direct C-H activation is a powerful and atom-economical strategy for modifying aromatic cores without the need for pre-functionalization (e.g., halogenation). researchgate.net For the benzothiophene scaffold, C-H bonds at the C2, C3, C4, and C7 positions are potential targets for functionalization. nih.govresearchgate.net Palladium, rhodium, and silver catalysts have been successfully employed for the direct arylation and functionalization of benzothiophenes. researchgate.netacs.orgresearchgate.net
For this compound, regioselectivity becomes a key challenge. The electronic and steric influence of the ethynyl group at C5 would direct the C-H activation to specific positions. Research has shown that C2-arylation of benzothiophenes can be achieved with high regioselectivity using a novel Ag(I)/Pd(II) catalytic system. acs.org Other metal-free methods, involving activation of the thiophene sulfur to an S-oxide, can direct arylation to the C4 position. nih.gov The development of C-H functionalization methods for PAHs and related systems is an active area of research, promising more efficient routes to complex derivatives. nih.gov
Heterocycle Ring-Opening and Rearrangement Processes
While benzothiophene is a stable aromatic heterocycle, its thiophene ring can undergo ring-opening or rearrangement reactions under specific conditions. researchgate.net These transformations are less common than substitution reactions but can provide pathways to novel molecular skeletons. For example, the ring-opening of dithieno[2,3-b:3',2'-d]thiophene, a fused thiophene system, has been demonstrated using strong nucleophiles like aryllithium reagents, leading to the cleavage of a C-S bond in the central ring. beilstein-journals.org
Photoinduced ring-opening is another potential pathway. Studies on thiophene have shown that upon UV photoexcitation, C-S bond extension can occur, leading to ring-opened products. acs.org Similarly, certain thiochromenes have been shown to undergo ring contraction to form more stable benzo[b]thiophenes under the action of polyphosphoric acid. While specific examples for this compound are not documented, these precedents suggest that under energetic conditions (e.g., photochemical) or with highly reactive reagents, the benzothiophene core could be induced to open or rearrange.
Supramolecular Interactions and Self-Assembly Capabilities
The rigid, planar structure and the presence of a π-conjugated system make this compound an attractive building block for supramolecular chemistry and self-assembly. The benzothiophene core can participate in π-π stacking interactions, which are crucial for the organization of molecules in the solid state and in solution. These interactions are fundamental in the design of organic semiconductors and fluorescent materials. ktu.edu
The terminal ethynyl group provides a versatile point for covalent modification, allowing the molecule to be incorporated into larger, well-defined architectures. For example, it can be used in Sonogashira coupling reactions to build porous aromatic frameworks (PAFs). nih.gov These materials can exhibit high surface areas and tailored functionalities, making them useful for applications like iodine capture. nih.gov The combination of non-covalent π-stacking from the aromatic core and the covalent connectivity afforded by the ethynyl group enables the rational design of self-assembling systems, liquid crystals, and functional organic materials.
Non-Covalent Interactions in Host-Guest Systems
There is a lack of specific studies detailing the non-covalent interactions of this compound within host-guest systems. However, the structural components of the molecule, namely the aromatic benzothiophene core and the electron-rich ethynyl group, suggest its potential to participate in such interactions. The electron-rich sulfur atom in the thiophene ring can modulate the biological activities of these compounds through interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.net
The terminal alkyne is a known participant in host-guest chemistry. For instance, the triple bonds of terminal alkynes can be hosted within the cavities of cyclotetrabenzoin esters, engaging their π-bonds through interactions with the aromatic walls of the host. This indicates that the ethynyl group of this compound could similarly interact with suitable macrocyclic hosts.
In broader terms, the study of non-covalent interactions in thiophene-containing systems is an active area of research. These interactions are crucial in the design of materials for organic electronics, sensors, and medicinal chemistry. researchgate.net The ability to tune these interactions through chemical modification is a key strategy in the development of new functional materials. nih.gov
Self-Assembly of Ethynylbenzo[b]thiophene Building Blocks
Specific research on the self-assembly of this compound is not extensively documented. However, studies on related benzothiophene derivatives highlight the potential of this class of molecules to form ordered supramolecular structures. The introduction of functional groups that can direct non-covalent interactions is a common strategy to induce self-assembly.
For example, research into novel liquid crystal compounds derived from benzo[b]thiophene cores has shown that the presence of carbon-carbon triple bonds, alongside polar terminal groups, can lead to enhanced birefringence and polarizability. researchgate.net This suggests that the ethynyl group in this compound could play a significant role in directing the self-assembly into liquid crystalline phases.
In a related context, a new air-stable π-extended condensed benzothiophene has been shown to self-assemble into highly ordered 1D organic nanoribbons. scispace.com This self-assembly is driven by intermolecular interactions, and the resulting nanostructures exhibit promising electronic properties, as demonstrated by their use in field-effect transistors. scispace.com
Furthermore, the conjugation of the researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) core, a related benzothiophene derivative, with self-assembling peptides leads to the formation of hydrogels with a fibrillar network. nih.gov Spectroscopic studies of these materials confirmed the presence of strong π-π interactions between the BTBT cores, which are crucial for the self-assembly process. nih.gov Although not containing an ethynyl group, this work underscores the propensity of the benzothiophene core to engage in the types of non-covalent interactions that drive self-assembly.
The synthesis of a novel alkyne, 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene, highlights the utility of ethynyl-substituted benzothiophenes as building blocks in organic synthesis, particularly in Pd-catalyzed coupling reactions like the Sonogashira coupling. researchgate.net This reactivity allows for the construction of more complex, conjugated systems that could be designed to self-assemble into functional materials.
Applications of 5 Ethynylbenzo B Thiophene in Functional Materials and Optoelectronics
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
Photophysical Properties and Efficient Light Emission
There are no compound names mentioned in the article to be listed in a table.
Color Tuning through Structural Modification
The emission and absorption characteristics of materials derived from 5-ethynylbenzo[b]thiophene can be systematically tuned through precise structural modifications. The inherent electronic properties of the benzo[b]thiophene unit, combined with the versatility of the ethynyl (B1212043) group, provide a powerful platform for controlling the optical bandgap and, consequently, the color of the resulting materials.
One effective strategy for color tuning involves the strategic placement of electron-donating and electron-withdrawing groups on the benzo[b]thiophene core or on moieties attached to the ethynyl linker. This creates donor-π-acceptor (D-π-A) systems where intramolecular charge transfer (ICT) dictates the photophysical properties. For instance, attaching strong electron-donating groups, such as diarylamines, to the benzo[b]thiophene core and an electron-accepting group, like a benzothiadiazole, via the ethynyl bridge can lead to significant red-shifts in both absorption and emission spectra. researchgate.net This is due to the stabilization of the lowest unoccupied molecular orbital (LUMO) and destabilization of the highest occupied molecular orbital (HOMO), effectively narrowing the energy gap.
The extent of π-conjugation also plays a crucial role in color tuning. Extending the conjugated system by coupling this compound with other aromatic or heteroaromatic rings results in a more delocalized π-electron system, which typically leads to a bathochromic (red) shift in the absorption and emission spectra. polimi.it Conversely, introducing non-coplanar structures or bulky side chains can disrupt π-stacking and lead to a hypsochromic (blue) shift.
The following table summarizes how different structural modifications can influence the optical properties of thiophene-based molecules:
| Structural Modification | Effect on Electronic Properties | Impact on Color |
| Introduction of Electron-Donating Groups | Increases HOMO energy level | Red-shift |
| Introduction of Electron-Withdrawing Groups | Decreases LUMO energy level | Red-shift |
| Extension of π-Conjugation | Decreases HOMO-LUMO gap | Red-shift |
| Introduction of Steric Hindrance | Disrupts planarity and π-stacking | Blue-shift |
By systematically applying these principles, a wide spectrum of colors, from blue to red, can be achieved, enabling the design of materials for specific optoelectronic applications such as full-color displays and tailored light-absorbing layers in solar cells.
Development of Functional Polymers and Macromolecular Architectures
The ethynyl group of this compound serves as a versatile handle for polymerization, allowing for its integration into various macromolecular architectures. This has led to the development of novel functional polymers with promising properties for electronic and optoelectronic devices.
This compound can be readily incorporated into the backbones of conjugated polymers through polymerization reactions such as Sonogashira cross-coupling. mdpi.com This introduces the rigid and planar benzo[b]thiophene unit into the polymer chain, which can enhance π-orbital overlap and facilitate intramolecular and intermolecular charge transport. The resulting polymers often exhibit improved thermal stability and desirable electronic properties.
The inclusion of the ethynylene linkage itself has been shown to influence the optoelectronic properties of the resulting polymer. rsc.org It can lead to a larger bandgap and a deeper HOMO energy level compared to polymers with thiophene-thiophene linkages, which can be advantageous for achieving higher open-circuit voltages in organic solar cells. mdpi.com Furthermore, the linear and rigid nature of the ethynyl group can promote a more ordered packing of polymer chains in the solid state, leading to enhanced charge carrier mobility. rsc.org
A powerful strategy for tailoring the properties of conjugated polymers is the creation of donor-acceptor (D-A) copolymers. In this design, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. rsc.org this compound, being an electron-rich moiety, can serve as a key component of the donor unit.
By copolymerizing this compound derivatives with various electron-accepting monomers, such as diketopyrrolopyrrole (DPP), benzothiadiazole (BT), or thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD), polymers with tunable HOMO and LUMO energy levels and absorption spectra can be synthesized. rsc.orgnih.govnih.gov This D-A architecture promotes intramolecular charge transfer upon photoexcitation, which is beneficial for applications in organic photovoltaics as it facilitates exciton (B1674681) dissociation into free charge carriers. nih.gov The choice of the acceptor unit allows for fine-tuning of the polymer's bandgap and absorption profile to better match the solar spectrum. mdpi.com
| Donor Monomer Component | Acceptor Monomer | Resulting Polymer Properties | Potential Application |
| Benzo[1,2-b:4,5-b′]dithiophene | 2,1,3-Benzothiadiazole | High molecular weight, good C-H selectivity in synthesis. rsc.org | Organic Photovoltaics |
| Benzo[1,2-b:4,5-b′]dithiophene | Diketopyrrolopyrrole | Large bandgap, deep HOMO, enhanced crystallinity. rsc.org | Organic Solar Cells |
| 3,4-Propylenedioxythiophene | 5,6-Difluorobenzotriazole | Tunable electrochemical and spectroelectrochemical properties. mdpi.com | Electrochromic Devices |
The performance of polymer-based electronic devices is highly dependent on the nanoscale morphology and organization of the polymer chains in the solid state. The rigid and planar structure of the benzo[b]thiophene unit, when incorporated into a polymer backbone, can promote self-assembly into well-ordered structures, such as nanofibers and lamellae. nih.govnih.gov This ordering is driven by π-π stacking interactions between the aromatic backbones of adjacent polymer chains.
Such self-assembly can lead to the formation of crystalline or semi-crystalline domains within the polymer thin film, which act as efficient pathways for charge transport. core.ac.uk The degree of order and the orientation of these domains can be influenced by processing conditions such as solvent choice, annealing temperature, and deposition technique. nih.gov For instance, the use of linear side chains on the polymer can direct a specific backbone orientation in thin films, which has been shown to correlate with device performance. nih.gov The ability to control the self-assembly of these polymers is crucial for optimizing the performance of devices like organic field-effect transistors and organic solar cells. researchgate.net
Thin Film Formation and Device Fabrication Considerations
The transition from a promising material in solution to a high-performance device is critically dependent on the ability to form high-quality thin films. For materials based on this compound, several solution-based deposition techniques are commonly employed, including spin coating and solution-shearing. rsc.orgnih.gov The choice of deposition method can significantly impact the morphology, crystallinity, and molecular packing of the resulting thin film, which in turn dictates the electronic performance of the device. rsc.org
For instance, the solution-shearing method has been shown to promote favorable molecular packing and enhance the crystallinity of thin films made from benzo[b]thieno[2,3-d]thiophene derivatives. rsc.org The quality of the thin film is also influenced by processing parameters such as the choice of solvent, solution concentration, substrate temperature, and post-deposition annealing. Thermal annealing, for example, can increase the degree of crystallinity and promote a more favorable orientation of the polymer chains, although it can sometimes lead to the coexistence of different orientations. rsc.org
Device fabrication involves the sequential deposition of various layers, including the active layer comprising the this compound-based material, charge transport layers, and electrodes. The interfaces between these layers are crucial for efficient charge injection and extraction. Therefore, careful consideration must be given to the surface energies and electronic properties of adjacent layers to minimize energy barriers and ensure good interfacial contact.
Novel Material Design with Tailored Electronic and Optical Properties
The this compound scaffold offers immense potential for the rational design of novel materials with precisely tailored electronic and optical properties. By leveraging the principles of molecular engineering, researchers can fine-tune the HOMO and LUMO energy levels, the optical bandgap, and the charge transport characteristics of these materials.
One approach involves the strategic functionalization of the benzo[b]thiophene core with various side chains. rsc.orgnih.gov The nature of these side chains can influence solubility, solid-state packing, and electronic properties. rsc.orgnih.gov For example, the introduction of methoxymethyl chains has been shown to result in excellent optical properties and a deep HOMO energy level in benzo[1,2-b:4,5-b′]dithiophene derivatives. nih.gov
Another powerful design strategy is the creation of complex molecular architectures, such as D-π-A chromophores, where the benzo[b]thiophene unit acts as part of the donor or the π-bridge. nih.gov By varying the strength of the donor and acceptor moieties and the length and nature of the π-bridge, the intramolecular charge transfer characteristics can be precisely controlled, leading to materials with tailored absorption and emission profiles. nih.gov This approach is particularly relevant for the development of materials for non-linear optics and organic light-emitting diodes. mdpi.com
Computational methods, such as density functional theory (DFT), play a crucial role in guiding the design of new materials. nih.gov These methods allow for the prediction of the electronic and optical properties of hypothetical molecules before their synthesis, thereby accelerating the discovery of new high-performance materials. polimi.itnih.gov
Exploration of 5 Ethynylbenzo B Thiophene in Biomedical and Medicinal Chemistry Research
Structural Scaffolding for Lead Compound Development
The design of new therapeutic agents often relies on the use of established molecular frameworks that are known to interact with biological targets. 5-Ethynylbenzo[b]thiophene serves as a valuable scaffold for developing lead compounds, which are early-stage candidates in the drug discovery process.
Benzo[b]thiophene as a Privileged Structure in Drug Discovery
The benzo[b]thiophene moiety is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This term refers to a molecular scaffold that is capable of binding to multiple biological targets, making it a versatile starting point for drug design. semanticscholar.org The fusion of a benzene (B151609) ring and a thiophene (B33073) ring creates a bicyclic system that can be readily modified with various substituents to create a library of compounds with diverse pharmacological properties. researchgate.net The electron-rich sulfur atom in the thiophene ring is a key feature, often engaging in crucial interactions with biological targets through mechanisms like hydrogen bonding and π-π stacking. researchgate.net This inherent bioactivity has led to the incorporation of the benzo[b]thiophene core into several clinically used drugs for a wide range of diseases, including cancer, inflammation, and microbial infections. nih.govresearchgate.netrsc.org Its structural similarity to other active compounds makes it a focal point for designing new and potent lead molecules. nih.govresearchgate.net
Importance of Ethynyl (B1212043) Substitution in Enhancing Bioactivity
The introduction of an ethynyl group (–C≡CH) is a strategic modification in medicinal chemistry to enhance the biological activity of a lead compound. nih.govmdpi.com This functional group can influence a molecule's properties in several ways. The linear and rigid nature of the ethynyl group can provide a specific orientation for binding to a target protein, potentially increasing potency and selectivity. mdpi.com Furthermore, the ethynyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which can strengthen the binding affinity between the drug and its target. researchgate.net In some instances, the ethynyl group can also act as a reactive "warhead," forming a covalent bond with the target enzyme, leading to irreversible inhibition. This modification can also alter the metabolic stability and pharmacokinetic profile of a compound, which are critical factors in drug development. mdpi.comresearchgate.net
Investigation of Pharmacological Activities (Mechanism of Action Focus)
Derivatives of the benzo[b]thiophene scaffold have been extensively studied for a variety of pharmacological effects. The addition of an ethynyl group at the 5-position is anticipated to modulate these activities, offering potential for new therapeutic applications.
Anticancer Potential and Target Interaction Studies
Benzo[b]thiophene derivatives are recognized for their significant anticancer properties, targeting various mechanisms within cancer cells. nih.govrsc.org
Enzyme Inhibition: A primary mechanism of action for many anticancer agents is the inhibition of protein kinases, which are crucial for cell signaling and growth. Tetrahydrobenzo[b]thiophene derivatives have been shown to act as potent tyrosine kinase inhibitors. eurekaselect.com For example, certain compounds have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and HER2, two kinases often overexpressed in cancer. Other studies have identified benzo[b]thiophene derivatives that target the RhoA/ROCK pathway, which is involved in tumor growth and metastasis. nih.govnih.gov By inhibiting these key enzymes, these compounds can disrupt the signaling pathways that drive cancer cell proliferation and survival.
Cellular Pathway Modulation: Beyond direct enzyme inhibition, these compounds can induce apoptosis (programmed cell death) in cancer cells. oiccpress.com Studies on novel tetrahydrobenzo[b]thiophene compounds revealed an upregulation of pro-apoptotic genes such as Bax, caspase 9, and caspase 3 in liver cancer cells (HepG2). eurekaselect.com One particularly potent derivative was found to be a superior inducer of these apoptotic genes compared to the standard drug doxorubicin. eurekaselect.com Furthermore, some benzo[b]thiophene derivatives have been shown to cause cell cycle arrest, preventing cancer cells from dividing and multiplying.
| Compound Type | Cancer Cell Line(s) | Mechanism of Action / Target | Reported IC50 / Activity |
|---|---|---|---|
| Tetrahydrobenzo[b]thiophene derivative (Compound 5) | HepG2, MCF7, HCT116 | Tyrosine Kinase Inhibition, Apoptosis Induction | IC50: 296 nM (TK); Strong cytotoxic activity (6-16 µM) |
| Thieno[2,3-d] nih.govresearchgate.netnih.govtriazine derivative (Compound 1) | H1299 (Non-small cell lung cancer) | EGFR/HER2 Pathway Inhibition | IC50: 12.5 nM |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide (Compound b19) | MDA-MB-231 (Breast Cancer) | Inhibition of RhoA/ROCK pathway, Apoptosis Induction | Significant inhibition of proliferation, migration, and invasion |
| Benzo[b]thiophene Acrylonitrile Derivatives | Various | General Growth Inhibition | GI50: 10–100 nM |
Anti-inflammatory Effects and Related Biological Pathways
The benzo[b]thiophene scaffold is also a key component in the development of anti-inflammatory agents. nih.govnih.gov The primary mechanisms involve the inhibition of key enzymes and the modulation of inflammatory signaling pathways.
Enzyme Inhibition: Many thiophene-based compounds exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.net These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation. By blocking these enzymes, benzo[b]thiophene derivatives can effectively reduce the inflammatory response. researchgate.net
Cytokine Modulation: Chronic inflammation is often driven by the overproduction of pro-inflammatory cytokines. nih.gov Studies have shown that certain thiophene derivatives can negatively regulate the expression of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-8). oiccpress.comnih.gov This modulation occurs through the inhibition of critical signaling pathways like NF-κB and MAP kinase (ERK, p38), which control the transcription of these inflammatory mediators. nih.gov
| Compound Type | Biological Target/Pathway | Observed Effect |
|---|---|---|
| Methoxy-substituted thiophene | TNF-α, IL-8 expression; ERK, p38, NF-κB pathways | Negative regulation and inhibition of activation |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | COX-2, iNOS, TNF-α, IL-6 gene expression | Reduction of inflammatory responses in macrophage cells |
| General Thiophene Derivatives | 5-LOX and 15-LOX enzymes | Potent inhibitory activity |
Antimicrobial Activity against Pathogenic Organisms
The structural versatility of benzo[b]thiophene has made it a valuable scaffold for the development of new antimicrobial agents to combat drug-resistant pathogens. nih.govnih.gov
Antibacterial Activity: Benzo[b]thiophene derivatives have demonstrated activity against a range of bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for some thiophene derivatives involves increasing the permeability of the bacterial membrane, leading to cell death. nih.gov Molecular docking studies suggest that these compounds may bind to outer membrane proteins (OMPs) of Gram-negative bacteria, disrupting their function. nih.gov
Antifungal and Antiparasitic Activity: In addition to bacteria, these compounds have shown promise against fungal pathogens. researchgate.net The substitution of certain chemical groups on the benzo[b]thiophene core has been found to significantly increase antifungal activity. researchgate.net While specific studies on this compound are limited, the broad antimicrobial profile of the parent scaffold suggests that this derivative could also be effective against a spectrum of pathogenic organisms. nih.govresearchgate.net
| Compound Derivative | Pathogen | Activity/Mechanism |
|---|---|---|
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC of 4 µg/mL |
| Thiophene Derivatives (general) | Colistin-resistant Acinetobacter baumannii and Escherichia coli | Bactericidal effect, increased membrane permeabilization |
| 5-arylamino-4,7-dioxobenzo[b]thiophene | Candida and Aspergillus species | Potent antifungal activity |
Other Explored Biological Activities
While the core benzo[b]thiophene structure is explored for a multitude of therapeutic applications, derivatives have shown promise in several other key areas, including metabolic disorders, neurological conditions, and infectious diseases.
Antidiabetic Activity: Novel benzo[b]thiophene derivatives have been identified as potential agents for managing diabetes. nih.gov Studies have focused on the inhibition of enzymes like α-amylase, which plays a role in carbohydrate digestion. For instance, Schiff bases and 1,3,4-oxadiazole (B1194373) adducts derived from benzo[b]thiophene-2-carbohydrazide have demonstrated significant in vitro α-amylase inhibitory activity. nih.gov One 1,3,4-oxadiazole derivative showed a very low IC50 value of 0.032 µM, surpassing the standard drug acarbose (B1664774) (0.09 µM). nih.gov These findings suggest that the benzo[b]thiophene scaffold is a viable starting point for designing new antihyperglycemic agents. nih.govnih.gov
Antidepressant Activity: The benzo[b]thiophene moiety has been incorporated into molecules designed to treat depression. nih.govunav.edu Research has targeted the serotonin (B10506) (5-HT) system, particularly the 5-HT7 receptor and the serotonin transporter (SERT). nih.govunav.edu Dual-action compounds with affinity for both these targets have been synthesized and shown to produce significant antidepressant effects in preclinical models. nih.govunav.edu Certain derivatives were effective not only after chronic treatment but also after a single administration, suggesting the potential for a rapid onset of action, a significant advantage over many current antidepressants. nih.govunav.edu Other research into fused thiophene systems, such as thieno[3,4-b] nih.govnih.govbenzodiazepines, has also identified compounds with potential neuroleptic and antidepressant effects. nih.gov
Antioxidant Activity: Thiophene and its fused derivatives, including benzo[b]thiophenes, are recognized for their antioxidant properties. nih.govnih.gov They can scavenge free radicals and inhibit oxidative processes, which are implicated in numerous diseases. nih.gov For example, certain tetrahydrobenzo[b]thiophene derivatives have shown potent antioxidant activity, comparable to the standard antioxidant ascorbic acid, when evaluated using the phosphomolybdenum method. nih.gov The ability of the sulfur-containing heterocyclic system to participate in redox reactions is believed to contribute to this activity. researchgate.net Studies on diarylamines within the benzo[b]thiophene series have also demonstrated their capacity for free radical scavenging. scilit.com
Antileishmanial Activity: The development of new treatments for leishmaniasis, a neglected tropical disease, is a critical need. nih.gov Thiophene derivatives have emerged as a promising class of anti-infective agents against various Leishmania species. nih.gov A number of thiophene-containing compounds, including amino-thiophenes and thiophene carboxaldehydes, have shown activity against the parasite. nih.gov More specifically, 5-nitrothiophene-2-carboxamides have been identified as potent antileishmanial agents that are bioactivated by a parasite-specific nitroreductase. dur.ac.uk This targeted activation represents a promising strategy for developing selective and less toxic therapies. dur.ac.uk
Table 1: Summary of Explored Biological Activities of Benzo[b]thiophene Derivatives
| Biological Activity | Target/Mechanism | Example Derivative Class | Key Findings | Reference(s) |
|---|---|---|---|---|
| Antidiabetic | α-amylase inhibition | 1,3,4-Oxadiazole adducts | IC50 value of 0.032 µM, more potent than acarbose. | nih.gov |
| Antidepressant | 5-HT7 Receptor / SERT antagonism | Arylpiperazine derivatives | Showed rapid onset of action in preclinical models. | nih.govunav.edu |
| Antioxidant | Free radical scavenging | Tetrahydrobenzo[b]thiophenes | Potency comparable to standard ascorbic acid. | nih.gov |
| Antileishmanial | Bioactivation by parasite nitroreductase | 5-Nitrothiophene-2-carboxamides | Potent and selective activity against Leishmania. | dur.ac.uk |
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of benzo[b]thiophene derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents.
The biological profile of benzo[b]thiophene derivatives is highly dependent on the position, number, and nature of substituents on the bicyclic ring system.
Positional Isomerism: The location of functional groups dramatically alters activity. For example, in a series of benzo[b]thienylallylamine antimycotics, derivatives with the allylamine (B125299) side chain at positions 3, 4, or 7 were found to be bioequivalent to the naphthalene-based drug terbinafine. nih.gov This indicates that these positions on the benzo[b]thiophene core can effectively mimic the naphthalene (B1677914) ring system.
Nature of Substituents: The type of substituent is equally critical. In the same antimycotic series, the introduction of a chloro group at the 3-position of a 7-substituted derivative significantly enhanced activity against Candida albicans, identifying it as one of the most potent allylamine antifungals discovered. nih.gov In a different study on anticancer agents, substitution at the C6-position of the benzo[b]thiophene core with a specific three-atom spacer was found to be optimal for inhibiting the enzyme HDAC1. researchgate.net The ethynyl group at the C5 position provides a rigid, linear moiety that can act as a linker or pharmacophore, and its electron-withdrawing nature can influence the electronic properties of the entire ring system, thereby affecting interactions with biological targets.
The synthesis of bioactive benzo[b]thiophene derivatives often involves multi-step processes aimed at introducing specific pharmacophores to modulate activity and selectivity. A common strategy is the functionalization of a pre-formed benzo[b]thiophene core. For instance, benzo[b]thiophene-2-carboxylic acid is a versatile starting material that can be converted into hydrazides, which are then reacted with various aldehydes to produce a library of acylhydrazone derivatives with antimicrobial activity. nih.gov
Another key design strategy is structure-based optimization. In the development of novel ferroptosis inducers for cancer therapy, a known inhibitor (RSL-3) was used as a template. By replacing a part of its structure with a benzo[b]thiophene moiety and performing sequential optimizations, a highly potent new compound was developed. nih.gov The design of dual-target ligands, such as the antidepressant candidates targeting both 5-HT7R and SERT, represents a more complex approach aimed at achieving synergistic effects or improved therapeutic profiles. nih.govunav.edu The synthesis of this compound itself would typically be achieved via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which attaches an ethynyl group to a halogenated benzo[b]thiophene precursor.
Molecular Docking and Receptor Interaction Studies
Computational methods like molecular docking are invaluable for elucidating how benzo[b]thiophene derivatives interact with their biological targets at the molecular level, guiding the design of more effective drugs.
Molecular docking studies predict the preferred binding pose and affinity of a ligand within the active site of a protein. These studies have been instrumental in understanding the activity of various benzo[b]thiophene derivatives.
For example, in the study of novel antidiabetic compounds, docking simulations identified benzo[b]thiophene-based Schiff bases and oxadiazole adducts as potent α-amylase inhibitors, with calculated binding affinities reaching as low as -9.0 kcal/mol. nih.gov Similarly, docking of benzothiophene-chalcone hybrids into the active site of acetylcholinesterase (AChE), a target for Alzheimer's disease, revealed key intermolecular interactions. These included a hydrogen bond between the ligand's carbonyl oxygen and the amino acid TYR337, as well as π-stacking interactions between the benzoyl ring and TRP86, which are crucial for stable binding. nih.gov Molecular dynamics simulations further confirm the stability of these ligand-protein complexes over time. nih.gov
Table 2: Molecular Docking Results for Benzo[b]thiophene Derivatives against Various Protein Targets
| Derivative Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference(s) |
|---|---|---|---|---|---|
| Oxadiazole Adducts | α-Amylase | - | -9.0, -8.5, -8.1 | - | nih.gov |
| Benzothiophene-Chalcones | Acetylcholinesterase (AChE) | 4EY6 | - | TYR337, TRP86 | nih.gov |
| Carbaldehyde Derivatives | Human IgM Fc Domain | 4JVW | -8.0, -7.5, -7.6 | - | nih.gov |
| Carboxylic Acid Dioxides | RhoA GTPase | - | - | - | nih.gov |
Beyond confirming interactions with known targets, computational approaches can help identify new potential biological targets for compounds with interesting activities. The benzo[b]thiophene scaffold has been successfully docked into a diverse range of protein targets, highlighting its therapeutic versatility.
Enzymes: As discussed, α-amylase is a key target for antidiabetic agents. nih.gov Other enzymes targeted by benzo[b]thiophene derivatives include glutathione (B108866) peroxidase 4 (GPX4) for inducing ferroptosis in cancer cells and cholinesterases (AChE and BChE) for Alzheimer's disease. nih.govnih.gov
Receptors and Transporters: For antidepressant activity, the 5-HT7 receptor and the serotonin transporter (SERT) have been identified as primary targets. nih.govunav.edu
Signaling Proteins: In the field of oncology, derivatives have been designed to inhibit the RhoA/ROCK signaling pathway, which is involved in cancer cell proliferation and metastasis. nih.gov
The versatility of the benzo[b]thiophene core allows it to be tailored to fit into the binding sites of these varied proteins, underscoring its importance as a foundational structure in the ongoing search for novel therapeutics. ijpsjournal.com
Integration of this compound into Nanoparticle Systems for Enhanced Delivery: A Methodological Overview
Methodological approaches for incorporating analogous compounds, primarily tetrahydrobenzo[b]thiophene derivatives, into nanoparticle systems have been documented. These methodologies can, in principle, be adapted for this compound, contingent on its physicochemical properties. The primary goals of nanoparticle integration are to improve the solubility of hydrophobic drugs, provide sustained release, and facilitate targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.
One common approach involves the use of polymeric nanoparticles. For instance, derivatives of tetrahydrobenzo[b]thiophene have been formulated into nanoparticles using biodegradable polymers. The general methodology for this encapsulation often involves techniques such as:
Solvent Evaporation/Emulsification: In this method, the therapeutic compound and the polymer are dissolved in a suitable organic solvent. This solution is then emulsified in an aqueous phase containing a surfactant to form an oil-in-water emulsion. The organic solvent is subsequently removed by evaporation, leading to the formation of drug-loaded nanoparticles. The size and drug-loading capacity of the resulting nanoparticles can be modulated by varying parameters such as the polymer concentration, drug concentration, and the energy input during emulsification.
Nanoprecipitation (Solvent Displacement): This technique is particularly suitable for hydrophobic drugs. It involves dissolving the drug and a polymer in a water-miscible organic solvent. This organic solution is then slowly added to an aqueous solution under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the entrapment of the drug, forming nanoparticles.
The table below outlines hypothetical parameters for the integration of a benzothiophene (B83047) derivative into a nanoparticle system, based on existing research on similar compounds.
| Parameter | Description |
| Nanoparticle Type | Polymeric Micelles |
| Polymer | Poly(lactic-co-glycolic acid) (PLGA) |
| Method of Preparation | Emulsification-solvent evaporation |
| Active Compound | Tetrahydrobenzo[b]thiophene derivative |
| Surfactant | Polyvinyl alcohol (PVA) |
| Average Particle Size | 150-250 nm |
| Drug Loading (%) | 5-15% |
| Encapsulation Efficiency (%) | > 80% |
While the direct application of nanoparticle technology to this compound is not yet documented in the available literature, the established methodologies for similar benzothiophene structures provide a foundational framework for future research in this area. Such studies would be essential to unlock the potential of this compound in targeted drug delivery applications.
Future Directions and Emerging Research Avenues for 5 Ethynylbenzo B Thiophene Science
Advancements in Sustainable Synthesis and Green Chemistry Approaches
The future synthesis of 5-Ethynylbenzo[b]thiophene and its derivatives will increasingly prioritize methods that align with the principles of green chemistry. nih.govchemijournal.comnih.gov Traditional synthetic routes, particularly palladium-catalyzed cross-coupling reactions like the Sonogashira coupling used to install the ethynyl (B1212043) group, often rely on toxic solvents, stoichiometric reagents, and harsh conditions. nih.gov Emerging research focuses on developing more sustainable protocols that minimize environmental impact and enhance safety and efficiency.
Key advancements are expected in the following areas:
Aqueous Micellar Catalysis: Moving reactions from organic solvents to water is a primary goal of green chemistry. The use of natural, biodegradable surfactants like saponin (B1150181) can create micelles in water that act as nanoreactors, enabling copper-free Sonogashira couplings to proceed at room temperature. bohrium.com This approach avoids volatile organic compounds (VOCs) and allows for potential recycling of the aqueous medium and catalyst. bohrium.com
Use of Greener Solvents and Bases: Research is exploring the replacement of conventional solvents like toluene (B28343) or THF with more sustainable alternatives. Blends of biogenic solvents, such as N-hydroxyethylpyrrolidone (HEP), with water and organic bases have shown promise in creating efficient and recyclable catalytic systems for Sonogashira reactions. nih.govdigitellinc.com
Heterogeneous and Recyclable Catalysts: The development of single-atom heterogeneous catalysts, where palladium atoms are anchored to a solid support, is a significant step forward. acs.org These catalysts offer the high efficiency of homogeneous systems but are easily separated from the reaction mixture and can be reused multiple times, reducing metal contamination in the final product and lowering costs. acs.org
| Parameter | Traditional Sonogashira Protocol | Emerging Green Protocol |
| Solvent | Toluene, Tetrahydrofuran (THF), DMF | Water, N-hydroxyethylpyrrolidone (HEP)/Water Blends nih.gov |
| Catalyst System | Homogeneous Pd complex (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst | Recyclable heterogeneous Pd catalyst acs.org, Water-soluble Pd complex rsc.org |
| Base | Strong organic amines (e.g., triethylamine (B128534), diisopropylamine) | Milder inorganic bases (K₂CO₃) rsc.org or recyclable organic bases |
| Temperature | Often elevated (60-100 °C) | Ambient / Room Temperature bohrium.com |
| Byproducts | Stoichiometric amine salts, metal residues | Fewer byproducts, catalyst retained for reuse acs.org |
| Sustainability | Low atom economy, difficult catalyst recovery, use of VOCs | High atom economy, catalyst recycling, use of benign solvents bohrium.comdigitellinc.com |
A comparison of traditional versus emerging green and sustainable approaches for Sonogashira coupling reactions applicable to the synthesis of this compound.
Exploration of Novel Optoelectronic Device Architectures
The benzo[b]thiophene core is an electron-rich aromatic system that has been successfully incorporated into organic semiconductors. researchgate.netbgu.ac.il The ethynyl group on this compound provides a rigid, conjugated linker, making it an ideal monomer or building block for creating advanced materials for organic electronic devices like organic solar cells (OSCs) and organic thin-film transistors (OTFTs). rsc.orgmdpi.com
Future research will likely focus on using this compound to construct:
Donor-Acceptor (D-A) Copolymers: The compound can be polymerized with electron-accepting units to create low band gap copolymers for the active layer of OSCs. bentham.co.ukresearchgate.net The ability to precisely control the polymer backbone through alkyne chemistry allows for fine-tuning of the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which is critical for efficient charge separation and transport. researchgate.net
Small Molecule Semiconductors: The rigid structure of the ethynyl-linked benzo[b]thiophene core is conducive to forming well-ordered crystalline domains in thin films, which is essential for high charge carrier mobility in OTFTs. researchgate.net Derivatives can be designed to be solution-processable, enabling low-cost fabrication of flexible electronics. mdpi.com
Volatile Solid Additives (VSAs): Benzo[b]thiophene itself has been shown to be a highly effective VSA in OSCs. acs.orgfigshare.com When added to the active layer blend, it helps to optimize the film morphology for better performance and can be removed by thermal annealing. acs.org Derivatives like this compound could be explored as next-generation VSAs with tailored volatility and interaction properties.
| Device Type | Role of Benzo[b]thiophene (BT) Moiety | Key Performance Metric | Representative Performance (BT-based materials) |
| Organic Solar Cell (OSC) | Component of Donor Polymer/Small Molecule | Power Conversion Efficiency (PCE) | PCEs of 1.5% to over 17% have been reported for various BT-based systems. bentham.co.ukresearchgate.netacs.org |
| Organic Thin-Film Transistor (OTFT) | Active Semiconductor Layer | Hole Mobility (µh) | Mobilities up to 0.005 cm²/Vs have been achieved. mdpi.com |
| Organic Light-Emitting Diode (OLED) | Hole-Transporting or Emissive Material | External Quantum Efficiency (EQE) | Used as building blocks in materials for high-efficiency OLEDs. juniperpublishers.com |
Performance metrics of various optoelectronic devices incorporating benzo[b]thiophene-based materials, indicating the potential for systems derived from this compound.
Development of Advanced Biomaterials and Biosensors
The intersection of materials science and biology offers fertile ground for the application of this compound. While the parent scaffold has known biological activities, the ethynyl group provides a crucial gateway for covalent integration into biomaterials and biosensor platforms through highly efficient and bio-orthogonal "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Emerging research avenues include:
Functionalized Biomaterials: this compound can be clicked onto polymer scaffolds, hydrogels, or nanoparticles. Given the known antimicrobial and anticancer properties of many benzo[b]thiophene derivatives, this could be used to create materials that actively combat infection or prevent tumor growth in tissue engineering applications. ijpsjournal.comrsc.org
Immobilized Enzyme Inhibitors: Many benzo[b]thiophene derivatives are known to inhibit specific enzymes. rsc.orgnih.gov By attaching an azide (B81097) tag to a target enzyme, this compound could be used as a probe to covalently link to and study the enzyme's active site.
Biosensor Surfaces: The compound can be immobilized on the surface of an electrode or optical sensor. If a derivative of this compound is designed to bind to a specific biological target (e.g., a protein or DNA sequence), this binding event could be transduced into a measurable electrical or optical signal, forming the basis of a highly specific diagnostic biosensor.
Machine Learning and AI-Driven Compound Design and Prediction
The traditional process of discovering new materials and molecules is often slow and resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process, and compounds like this compound are prime candidates for this new paradigm. bpasjournals.comnih.govucf.edu
Future directions in this area involve:
High-Throughput Virtual Screening: ML models can be trained on existing data to predict the properties of new, hypothetical molecules. mdpi.com Researchers can generate vast virtual libraries of this compound derivatives with different substituents and use AI to rapidly screen them for desired optoelectronic properties (e.g., band gap, mobility) or biological activities (e.g., binding affinity to a cancer target), prioritizing the most promising candidates for synthesis. researchgate.net
Inverse Design: Going a step beyond screening, inverse design models start with the desired properties and use AI to generate novel chemical structures that are predicted to exhibit them. This could lead to the discovery of completely new benzo[b]thiophene-based molecules with optimized performance for a specific application.
Accelerating Experimental Discovery: AI can also optimize synthetic routes and predict reaction outcomes, making the physical creation of newly designed compounds more efficient. bpasjournals.com
| Step | Description | AI/ML Tool | Application to this compound |
| 1. Data Collection | Gather existing experimental and computational data on thiophene (B33073) derivatives. | Data Mining Algorithms | Collect HOMO/LUMO levels, absorption spectra, biological IC₅₀ values. |
| 2. Feature Engineering | Convert molecular structures into numerical descriptors (fingerprints). | RDKit, Mordred | Generate descriptors for a virtual library of this compound derivatives. |
| 3. Model Training | Train an ML model (e.g., Random Forest, Neural Network) to find patterns. | Scikit-learn, TensorFlow | Build a model that links molecular features to optoelectronic or biological properties. |
| 4. Property Prediction | Use the trained model to predict properties of new, unsynthesized compounds. | Trained ML Model | Predict the Power Conversion Efficiency or kinase inhibitory activity of novel derivatives. mdpi.com |
| 5. Candidate Prioritization | Rank virtual compounds based on predicted performance and synthesizability. | Scoring Functions | Identify the top 5-10 most promising new molecules for synthesis and testing. |
A workflow outlining the use of Machine Learning for the accelerated design and discovery of novel functional molecules based on the this compound scaffold.
Multimodal Applications and Multifunctional Hybrid Materials
The concept of creating single molecules or materials that perform multiple, distinct functions is a major trend in advanced materials research. The ethynyl group of this compound is an ideal linker for creating such multifunctional hybrids. By using coupling or click chemistry, the benzo[b]thiophene core can be connected to other functional moieties to combine their properties.
Future research is expected to explore:
Theranostic Agents: A derivative of this compound with anticancer activity could be linked to a fluorescent dye or an imaging agent. nih.gov This would create a single compound that can simultaneously treat a tumor and allow for its visualization via medical imaging, providing real-time feedback on the treatment's effectiveness.
Bio-Optoelectronic Hybrids: A polymer derived from this compound could be functionalized with biological recognition elements, such as antibodies or DNA aptamers. Such a material could be used in a biosensor where the electronic properties of the polymer change upon binding of the target molecule, combining biological specificity with electronic signal transduction.
Photo-switchable Therapeutics: The benzo[b]thiophene core could be linked to a photo-responsive molecule, such as an azobenzene. This could potentially allow the biological activity of the compound to be turned "on" or "off" with light, enabling highly targeted therapies that are only active at a specific site illuminated by a laser, minimizing side effects.
Deeper Mechanistic Understanding of Biological Interactions
While many benzo[b]thiophene derivatives are known to have potent biological effects, the precise molecular mechanisms are often not fully understood. nih.gov Future research will move beyond simply identifying activity towards elucidating the specific interactions between these compounds and their biological targets at a molecular level. The unique chemical properties of this compound make it a valuable tool for these mechanistic studies.
Emerging approaches include:
Activity-Based Protein Profiling (ABPP): Derivatives of this compound can be designed as chemical probes. These probes can enter cells and covalently bind to their target protein. nih.gov The ethynyl group can then be used as a handle to "click" on a reporter tag (like biotin (B1667282) or a fluorophore), allowing for the isolation, identification, and visualization of the target protein, thus revealing its mechanism of action. nih.gov
Structure-Activity Relationship (SAR) Studies: By systematically creating a series of derivatives using the ethynyl group as a synthetic anchor point and evaluating their biological activity, researchers can build detailed SAR models. ijpsjournal.commdpi.com These models help identify which chemical features are crucial for activity and guide the rational design of more potent and selective next-generation therapeutic agents. mdpi.com
Molecular Docking and Dynamics Simulations: Computational methods can be used to simulate the binding of this compound derivatives to the active sites of target proteins. nih.govresearchgate.net These simulations provide insights into the specific amino acid interactions, such as hydrogen bonds or π-stacking, that are responsible for the compound's inhibitory activity, guiding future drug design. nih.govnih.gov
| Biological Target Class | Specific Example | Potential Role of Benzo[b]thiophene Derivative |
| Kinases | Protein Kinase CK2, Haspin, Dyrk1A | Inhibition of signaling pathways involved in cancer cell proliferation. tandfonline.com |
| GTPases | RhoA/ROCK Pathway | Inhibition of pathways related to tumor growth and metastasis. nih.gov |
| Microbial Enzymes | Various bacterial/fungal enzymes | Antimicrobial agent, disrupting essential cellular processes. rsc.org |
| Viral Proteins | e.g., enzymes in viral replication | Antiviral agent. |
| Cholinesterases | Acetylcholinesterase (AChE) | Potential therapeutic for neurodegenerative diseases like Alzheimer's. nih.gov |
| Dehydrogenases | Phosphoglycerate dehydrogenase (PHGDH) | Inhibition of serine biosynthesis pathway in cancer cells. nih.gov |
A table of known and potential biological targets for benzo[b]thiophene derivatives, indicating promising areas for mechanistic studies using probes derived from this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
